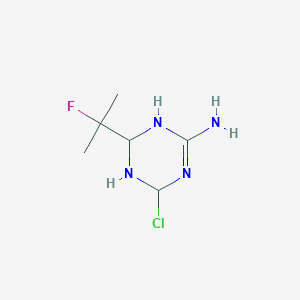
3-Aminopyridazine, HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopyridazine hydrochloride is a chemical compound with the molecular formula C4H6ClN3. It is a derivative of pyridazine, a heterocyclic aromatic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of the amino group at the third position of the pyridazine ring is a key structural feature that allows for further chemical modifications and interactions with biological targets .
Métodos De Preparación
The synthesis of 3-aminopyridazine hydrochloride can be achieved through various methods. One common approach involves the reaction of maleic hydrazide with phosphorus oxychloride to produce 3,6-dichloropyridazine. This intermediate is then heated with a solution of ammonia in ethanol to yield 3-amino-6-chloropyridazine. Finally, catalytic hydrogenolysis replaces the chlorine atom with hydrogen, resulting in 3-aminopyridazine, which can be isolated as the hydrochloride salt .
Análisis De Reacciones Químicas
3-Aminopyridazine hydrochloride undergoes various chemical reactions that allow for the synthesis of a wide range of compounds with potential biological activities. These reactions include:
Acylation: Introduction of an acyl group.
Amination: Addition of an amino group.
Cyclization: Formation of a ring structure.
For instance, 3-amino-5-arylpyridazine-4-carbonitriles can be synthesized through a one-pot three-component reaction involving malononitrile, arylglyoxals, and hydrazine hydrate. The reactivity of 3-aminopyridazine hydrochloride with different reagents leads to the formation of new 3-substituted aminopyridazine derivatives with antimicrobial properties.
Aplicaciones Científicas De Investigación
3-Aminopyridazine hydrochloride has garnered interest due to its potential as an antitumor agent. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . The compound’s unique structure allows for further chemical modifications, making it a valuable scaffold in drug discovery and development .
Mecanismo De Acción
The pyridazine ring in 3-aminopyridazine hydrochloride is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity. These properties contribute to its unique applications in molecular recognition and drug-target interactions . The compound’s mechanism of action involves interactions with specific molecular targets and pathways, although detailed studies on its exact mechanism are still ongoing .
Comparación Con Compuestos Similares
3-Aminopyridazine hydrochloride can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs like minaprine, relugolix, and deucravacitinib . These compounds share the pyridazine core but differ in their substituents and biological activities. The unique structural features of 3-aminopyridazine hydrochloride, particularly the amino group at the third position, distinguish it from other similar compounds and contribute to its diverse applications in scientific research .
Propiedades
Fórmula molecular |
C4H6ClN3 |
|---|---|
Peso molecular |
131.56 g/mol |
Nombre IUPAC |
hydron;pyridazin-3-amine;chloride |
InChI |
InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H |
Clave InChI |
GCRUEXFJNQVIJM-UHFFFAOYSA-N |
SMILES canónico |
[H+].C1=CC(=NN=C1)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12359010.png)






![Bis[1,2-bis(diphenylphosphino)ethane]-palladium](/img/structure/B12359054.png)
![[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine](/img/structure/B12359069.png)

![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359075.png)

